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Compound of Interest

Compound Name: VU6000918

Cat. No.: B8244936 Get Quote

A Comprehensive Overview of the First Selective, Sub-Micromolar Pore Blocker of the Kir7.1

Potassium Channel

Initial searches for "VU6000918" did not yield a direct match. Based on the context of Kir7.1

inhibition and related chemical compound nomenclature, it is highly probable that the query

refers to the compound ML418, a well-characterized and potent Kir7.1 inhibitor. This guide

focuses on the function and properties of ML418.

The inward rectifier potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, has

emerged as a critical regulator in a variety of physiological processes. These include

melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle

contractility.[1][2] The development of selective pharmacological tools to probe Kir7.1 function

has been a significant challenge, with early inhibitors demonstrating low potency and poor

selectivity.[1][2] ML418 represents a landmark achievement in this area, being the first

identified potent and selective small-molecule inhibitor of the Kir7.1 channel.[1][2]

Core Function: Selective Inhibition of the Kir7.1
Potassium Channel
The primary function of ML418 is to act as a pore blocker of the Kir7.1 potassium channel.[1][2]

This mechanism of action involves the direct obstruction of the ion conduction pathway within

the channel, thereby preventing the flow of potassium ions. The inhibitory effect of ML418 is

both voltage- and potassium-dependent, a characteristic feature of pore blockers. Site-directed
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mutagenesis studies have pinpointed key amino acid residues within the channel's pore-lining

region, specifically glutamate 149 and alanine 150, as being crucial for the binding and activity

of ML418's precursor, VU714.[1][2]

The development of ML418 stemmed from a high-throughput screening campaign that initially

identified the compound VU714.[1][2] Subsequent lead optimization through medicinal

chemistry led to the generation of ML418, which exhibits significantly improved potency and a

favorable selectivity profile.[1][2]

Quantitative Pharmacological Data
The potency and selectivity of ML418 have been extensively characterized through various in

vitro assays. The following table summarizes the key quantitative data for ML418 and its

precursor, VU714.

Compound Target Assay Type IC50
Selectivity
Profile

Reference

ML418 Kir7.1 Thallium Flux 310 nM

>17-fold

selective over

Kir1.1, Kir2.1,

Kir2.2, Kir2.3,

Kir3.1/3.2,

and Kir4.1.

Equally

potent

against

Kir6.2/SUR1.

[1][2]

VU714 Kir7.1-M125R Thallium Flux
Potent and

selective

Precursor to

ML418.
[2]

Experimental Protocols
The discovery and characterization of ML418 involved several key experimental

methodologies.
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High-Throughput Screening (HTS) using Thallium Flux
Assay
The initial identification of Kir7.1 inhibitors was achieved through a fluorescence-based high-

throughput screen. This assay utilizes the principle that Kir channels are permeable to thallium

ions (Tl+).

Cell Line: A stably transfected monoclonal T-Rex-HEK-293 cell line expressing a mutant form

of Kir7.1 (Kir7.1-M125R) was used. This particular mutation enhances the channel's

sensitivity to inhibitors.

Fluorescent Dye: Cells are loaded with a thallium-sensitive fluorescent dye.

Compound Addition: Compounds from a chemical library are added to the cells.

Thallium Influx: A solution containing thallium is added to the wells. In the absence of an

inhibitor, thallium enters the cells through the Kir7.1 channels, causing an increase in

fluorescence.

Signal Detection: The fluorescence intensity is measured over time. A decrease in the rate of

fluorescence increase indicates inhibition of the Kir7.1 channel.

Electrophysiology
Patch-clamp electrophysiology is the gold-standard method for characterizing the activity of ion

channels and the effects of pharmacological agents.

Cell Preparation: HEK-293T cells are transiently or stably transfected with the cDNA for the

Kir channel of interest.

Recording Configuration: Whole-cell patch-clamp recordings are performed. This technique

allows for the measurement of the total ion current flowing through all the channels on the

cell membrane.

Voltage Protocol: A series of voltage steps are applied to the cell to elicit channel activity.
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Compound Application: The compound of interest (e.g., ML418) is applied to the cell via the

extracellular solution.

Data Analysis: The magnitude of the current inhibition by the compound is measured to

determine parameters such as the IC50.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Kir7.1 in cellular signaling and the workflow for

identifying inhibitors like ML418.
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Caption: Role of Kir7.1 in membrane potential and its inhibition by ML418.
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Caption: Workflow for the discovery and development of ML418.
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Ancillary Pharmacology and In Vivo Profile
An evaluation of ML418 against a panel of 64 G-protein coupled receptors (GPCRs), ion

channels, and transporters revealed a relatively clean ancillary pharmacology profile, indicating

a low potential for off-target effects.[1][2] While ML418 showed low clearance in human liver

microsomes, its clearance was high in rat microsomes.[1][2] An in vivo pharmacokinetic study

in mice demonstrated that intraperitoneal administration of ML418 resulted in a suitable

pharmacokinetic profile with a maximum concentration (Cmax) of 0.20 µM and a time to

maximum concentration (Tmax) of 3 hours.[1][2] Importantly, ML418 showed favorable

distribution to the central nervous system, with a mouse brain-to-plasma ratio of 10.9,

suggesting its utility for in vivo studies investigating the central functions of Kir7.1.[1][2]

In conclusion, ML418 stands as a pivotal tool for the scientific community, enabling detailed

exploration of the physiological and pathophysiological roles of the Kir7.1 potassium channel.

Its high potency, selectivity, and favorable in vivo properties make it an invaluable probe for

both in vitro and in vivo research, paving the way for a deeper understanding of Kir7.1-

mediated processes and the potential for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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